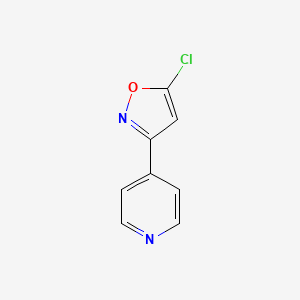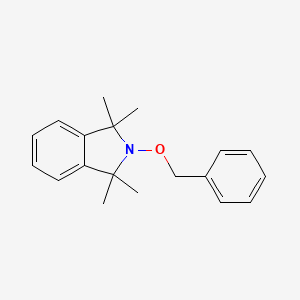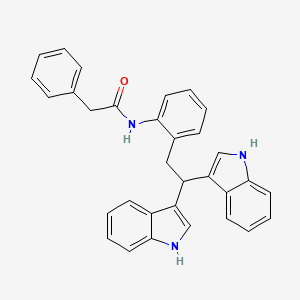
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and a hydroxy-methyloctyl side chain.
Preparation Methods
The synthesis of 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine with an appropriate carbonyl compound under acidic conditions.
Attachment of the Hydroxy-Methyloctyl Side Chain: The hydroxy-methyloctyl side chain can be introduced via a nucleophilic substitution reaction, where the triazolidine ring reacts with a halogenated octanol derivative.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the triazolidine ring is reduced to a triazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized derivatives, reduced triazoline compounds, and substituted triazolidine derivatives.
Scientific Research Applications
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-methyloctyl side chain allows the compound to interact with hydrophobic pockets in proteins, while the triazolidine ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-methylbutyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a shorter side chain, which may affect its hydrophobic interactions and overall reactivity.
1-(3-Hydroxy-3-methylhexyl)-4-methyl-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with a different chain length, influencing its solubility and binding affinity.
1-(3-Hydroxy-3-methyloctyl)-4-ethyl-1,2,4-triazolidine-3,5-dione: The presence of an ethyl group instead of a methyl group can alter the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific side chain length and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
90157-10-1 |
|---|---|
Molecular Formula |
C12H23N3O3 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(3-hydroxy-3-methyloctyl)-4-methyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H23N3O3/c1-4-5-6-7-12(2,18)8-9-15-11(17)14(3)10(16)13-15/h18H,4-9H2,1-3H3,(H,13,16) |
InChI Key |
STDYDCCGUFLMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCN1C(=O)N(C(=O)N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
